2-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
Properties
Molecular Formula |
C17H22N2O3S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
tert-butyl 2-(1,3-benzoxazol-2-ylsulfanylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O3S/c1-17(2,3)22-16(20)19-10-6-7-12(19)11-23-15-18-13-8-4-5-9-14(13)21-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3 |
InChI Key |
WLPHSZHQQNXBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CSC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves a multi-step organic synthesis sequence, combining:
- Formation or procurement of the benzooxazole moiety,
- Functionalization of the pyrrolidine ring with a carboxylic acid protected as a tert-butyl ester,
- Introduction of the sulfanylmethyl linker connecting the benzooxazole and pyrrolidine rings.
The overall approach can be summarized as follows:
Synthesis of benzooxazole intermediate : Usually prepared by cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Preparation of pyrrolidine-1-carboxylic acid tert-butyl ester : Commercially available or synthesized by protecting pyrrolidine-2-carboxylic acid with tert-butanol derivatives (e.g., di-tert-butyl dicarbonate).
Coupling via sulfanylmethyl linker : The key step involves the nucleophilic substitution or thiolation reaction where a benzooxazol-2-ylthiomethyl halide or equivalent reacts with the pyrrolidine derivative under basic or catalytic conditions to form the thioether linkage.
Detailed Stepwise Synthesis
Example Synthesis Protocol (Inferred from Related Compounds)
While direct literature on the exact 2-substituted pyrrolidine isomer is limited, synthesis methods for closely related 3-substituted analogs and pyrrolidine derivatives provide insight:
To a solution of pyrrolidine-1-carboxylic acid tert-butyl ester in dry tetrahydrofuran (THF), a base such as sodium hydride or triethylamine is added at 0°C under nitrogen.
The benzooxazol-2-ylthiomethyl halide is added dropwise, and the reaction mixture is stirred at room temperature for 12–24 hours.
The reaction progress is monitored by TLC or HPLC.
Upon completion, the mixture is quenched with water, extracted with ethyl acetate, dried over magnesium sulfate, filtered, and concentrated.
The crude product is purified by silica gel chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
Yields reported for similar compounds range from 70% to 90%, depending on reaction optimization.
Reaction Condition Optimization and Considerations
| Parameter | Typical Conditions | Effect on Reaction |
|---|---|---|
| Solvent | THF, dichloromethane, or tert-butanol | Influences solubility and reaction rate |
| Temperature | 0°C to room temperature | Lower temps reduce side reactions; room temp improves rate |
| Base | Triethylamine, sodium hydride, 4-dimethylaminopyridine | Facilitates deprotonation and nucleophilic substitution |
| Stoichiometry | Slight excess of benzooxazol-2-ylthiomethyl halide | Drives reaction to completion |
| Atmosphere | Inert (nitrogen or argon) | Prevents oxidation of sulfur moiety |
| Purification | Column chromatography | Ensures removal of unreacted starting materials and byproducts |
Alternative Synthetic Routes
Some patents and literature suggest alternative methods for preparing pyrrolidine carboxylic acid derivatives with benzooxazolyl substituents:
Lithium diisopropylamide (LDA)-mediated lithiation of protected pyrrolidine derivatives followed by reaction with benzooxazole-containing electrophiles.
Direct coupling via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-type) between halogenated benzooxazole and pyrrolidine derivatives, though less common for sulfur-linked compounds.
Thiol-ene click chemistry approaches using vinyl-functionalized pyrrolidines and benzooxazole thiols, offering mild conditions and high selectivity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Nucleophilic substitution of benzooxazol-2-ylthiomethyl halide with pyrrolidine ester | Benzooxazol-2-ylthiomethyl halide, pyrrolidine-1-carboxylic acid tert-butyl ester, base | 0–25°C, inert atmosphere, THF/DCM | 70–90% | Straightforward, well-established | Requires halomethylthiol intermediate |
| LDA-mediated lithiation and electrophilic substitution | LDA, protected pyrrolidine derivative, benzooxazole electrophile | -78°C to 5°C, inert atmosphere, THF | 75–90% | High regioselectivity | Requires low temperature and strong base |
| Palladium-catalyzed cross-coupling (theoretical) | Halogenated benzooxazole, pyrrolidine derivative, Pd catalyst | Elevated temp, inert atmosphere | Variable | Potential for diverse substitutions | May require expensive catalysts |
| Thiol-ene click chemistry (theoretical) | Vinyl-pyrrolidine, benzooxazole thiol, radical initiator | Mild temp, photochemical or thermal | High (reported for analogs) | Mild conditions, high selectivity | Requires functionalized starting materials |
Research and Industrial Perspectives
The synthesis methods emphasize mild reaction conditions, cost-effective reagents, and scalability , important for industrial production.
Protecting groups such as tert-butyl esters are favored for their stability and ease of removal in downstream processing.
Purification typically involves chromatography , but crystallization methods are explored for cost reduction.
The compound's biological activity potential motivates further optimization of synthesis to improve yield and purity for pharmacological studies.
Chemical Reactions Analysis
Types of Reactions
2-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoxazole ring can be reduced under specific conditions to form dihydrobenzoxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Used in the development of new materials with unique properties, such as optical brighteners and fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The benzoxazole ring can engage in π-π interactions, while the sulfanylmethyl group can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Functional Group Analysis
The compound shares structural similarities with other pyrrolidine-based tert-butyl esters, such as (R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester (, compound 24). Below is a comparative analysis:
| Property | 2-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | (R)-2-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester |
|---|---|---|
| Core Scaffold | Pyrrolidine with benzooxazole-thioether | Pyrrolidine with toluenesulfonyl ester |
| Functional Group | Benzooxazol-2-ylsulfanylmethyl (thioether-linked aromatic heterocycle) | Toluene-4-sulfonyloxymethyl (sulfonate ester with aromatic substituent) |
| Electronic Effects | Electron-withdrawing benzooxazole may reduce nucleophilicity at the methylene bridge | Strong electron-withdrawing sulfonate group enhances leaving-group ability |
| Steric Effects | Planar benzooxazole may impose steric hindrance | Bulky toluenesulfonyl group creates significant steric bulk |
| Synthetic Utility | Thioether linkage is stable under basic conditions | Sulfonate ester is a superior leaving group for nucleophilic substitution reactions |
| Potential Applications | May target enzymes via π-π stacking (benzooxazole) | Likely intermediate for further functionalization (e.g., alkylation or amination) |
Reactivity and Stability
- Synthetic Pathways: The synthesis of the toluenesulfonyl analogue () involves reacting a pyrrolidine alcohol with p-toluenesulfonyl chloride in pyridine . For the benzooxazole derivative, a similar strategy could employ benzooxazole-2-thiol under Mitsunobu or nucleophilic substitution conditions.
- Stability : The tert-butyl ester in both compounds confers resistance to hydrolysis under mildly acidic/basic conditions. However, the toluenesulfonyl group’s sulfonate ester is more labile than the thioether in the benzooxazole derivative, making the latter more stable in biological matrices.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(Benzooxazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis optimization requires integrating statistical design of experiments (DoE) with computational reaction path searches. For example, quantum chemical calculations can predict favorable reaction pathways, while DoE minimizes trial-and-error by identifying critical variables (e.g., temperature, catalyst loading) . Multi-variable analysis (e.g., response surface methodology) can balance yield and purity trade-offs .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodological Answer : Nuclear magnetic resonance (NMR) is critical for confirming the tert-butyl ester group (δ ~1.4 ppm for C(CH₃)₃) and the benzooxazole moiety (aromatic protons at δ 7.2–8.3 ppm). Infrared spectroscopy (IR) identifies the carbonyl stretch (C=O at ~1700 cm⁻¹) and sulfanyl (C-S) vibrations (~650 cm⁻¹). Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to minimize inhalation risks, and wear nitrile gloves and lab coats to prevent dermal exposure. Avoid incompatible materials (e.g., strong oxidizers) and store at 2–8°C under inert gas to preserve stability. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention with the SDS .
Advanced Research Questions
Q. How can computational reaction path search methods be applied to elucidate the reaction mechanisms involving this compound?
- Methodological Answer : Density functional theory (DFT) calculations can model transition states and intermediates in reactions like sulfanyl-methylation. For instance, the ICReDD framework combines quantum mechanics (e.g., Gibbs free energy profiles) with machine learning to prioritize synthetic routes with minimal activation barriers . Experimental validation via kinetic studies (e.g., in situ FTIR monitoring) refines computational predictions .
Q. What strategies resolve contradictions in experimental data (e.g., yield vs. purity) during synthesis?
- Methodological Answer : Contradictions arise from competing reaction pathways (e.g., hydrolysis of the tert-butyl ester under acidic conditions). Use fractional factorial DoE to isolate variables affecting purity (e.g., solvent polarity, reaction time). Pareto analysis ranks factors by significance, while robustness testing identifies optimal parameter ranges .
Q. How can membrane separation technologies improve isolation of intermediates during multi-step synthesis?
- Methodological Answer : Nanofiltration membranes (MWCO ~300–500 Da) selectively separate the target compound from smaller byproducts (e.g., unreacted benzooxazole derivatives). Process parameters like transmembrane pressure and solvent resistance must align with the compound’s solubility profile (e.g., in THF or DCM). Continuous membrane reactors can enhance throughput by coupling synthesis and purification .
Q. How does the steric hindrance of the tert-butyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The tert-butyl group reduces nucleophilic attack at the ester carbonyl via steric shielding. Comparative kinetics using analogs (e.g., methyl or benzyl esters) quantify this effect. Molecular dynamics simulations visualize spatial hindrance, guiding catalyst selection (e.g., bulky ligands for Suzuki-Miyaura coupling) .
Data Contradiction & Analysis
Q. How to address discrepancies between computational predictions and experimental yields in benzooxazole functionalization?
- Methodological Answer : Discrepancies often stem from solvation effects or unaccounted side reactions. Implicit solvent models (e.g., COSMO-RS) refine computational accuracy, while high-throughput screening under varied conditions (e.g., solvent, temperature) identifies overlooked pathways. Bayesian optimization bridges gaps by iteratively updating computational models with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
